6-(4-chlorophenyl)-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one
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Overview
Description
6-(4-chlorophenyl)-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. Compounds in this class are known for their diverse biological activities and potential therapeutic applications. The presence of the chlorophenyl and trimethoxybenzyl groups suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the chlorophenyl group: This step may involve the use of chlorobenzene derivatives in a substitution reaction.
Attachment of the trimethoxybenzyl group: This can be done through alkylation reactions using trimethoxybenzyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the pyridazinone core or the chlorophenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various reduced derivatives of the pyridazinone core.
Scientific Research Applications
6-(4-chlorophenyl)-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the chlorophenyl and trimethoxybenzyl groups could influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one: Lacks the chlorophenyl group.
6-(4-chlorophenyl)pyridazin-3(2H)-one: Lacks the trimethoxybenzyl group.
4-(3,4-dimethoxybenzyl)pyridazin-3(2H)-one: Has fewer methoxy groups.
Uniqueness
The combination of the chlorophenyl and trimethoxybenzyl groups in 6-(4-chlorophenyl)-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one may confer unique chemical and biological properties, such as enhanced binding affinity to certain biological targets or increased stability under specific conditions.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-25-17-9-12(10-18(26-2)19(17)27-3)8-14-11-16(22-23-20(14)24)13-4-6-15(21)7-5-13/h4-7,9-11H,8H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGCALNNOYPEBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CC(=NNC2=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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